molecular formula C17H17NO5S B5632005 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzoic acid

5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzoic acid

Cat. No. B5632005
M. Wt: 347.4 g/mol
InChI Key: ZBNZWZYESIBBIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(3,4-Dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzoic acid involves multiple steps, starting from simpler aromatic compounds. A relevant example is the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid, involving methylation, ethylation, and oxidation steps, showcasing the complexity and multi-step nature of synthesizing such compounds (Wang Yu, 2008).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using techniques like IR, 1H NMR, MS, and sometimes X-ray crystallography. For example, the structure of a related compound, 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide, was confirmed using IR, 1H-NMR, 13C-NMR, and mass spectral data, highlighting the importance of these analytical methods in understanding the molecular structure (Hayun et al., 2012).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclization and sulfonylation, influenced by factors like light and catalysts. For instance, the visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones demonstrates the role of catalysis and light in driving specific chemical reactions (Xu Liu et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. X-ray crystallography provides detailed insights into the crystalline structure, as seen in the analysis of similar compounds (William G. Shuler et al., 2012).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, developing more efficient synthesis methods, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-23-16-7-6-14(10-15(16)17(19)20)24(21,22)18-9-8-12-4-2-3-5-13(12)11-18/h2-7,10H,8-9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNZWZYESIBBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331167
Record name 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647160
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxybenzoic acid

CAS RN

170287-75-9
Record name 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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